![molecular formula C19H16ClN3O3 B11034226 Ethyl 4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11034226.png)

Ethyl 4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

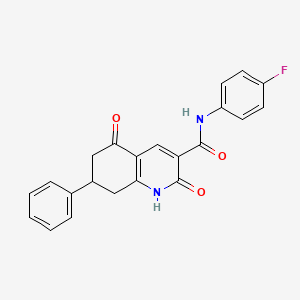

Le 4-(4-chlorophényl)-2-oxo-1,2,3,4-tétrahydropyrimido[1,2-a]benzimidazole-3-carboxylate d'éthyle est un composé organique complexe appartenant à la classe des dérivés de pyrimido[1,2-a]benzimidazole. Ces composés sont connus pour leurs diverses activités biologiques et leurs applications potentielles en chimie médicinale. La présence d'un groupe chlorophényle et d'un cycle benzimidazole dans sa structure suggère un potentiel pharmacologique significatif.

Voies de synthèse et conditions de réaction :

Synthèse initiale : La synthèse commence généralement par la préparation du noyau benzimidazole. Ceci peut être réalisé par condensation de l'o-phénylènediamine avec un acide carboxylique approprié ou ses dérivés en milieu acide.

Formation de pyrimido[1,2-a]benzimidazole : L'étape suivante implique la cyclisation du benzimidazole avec un β-cétoester approprié, tel que l'acétoacétate d'éthyle, en présence d'une base comme l'éthylate de sodium.

Introduction du groupe chlorophényle : Le groupe chlorophényle peut être introduit par une réaction de substitution nucléophile en utilisant du chlorure de 4-chlorobenzyl.

Estérification finale : La dernière étape implique l'estérification pour former le dérivé ester éthylique.

Méthodes de production industrielle : La production industrielle peut impliquer des étapes similaires mais optimisées pour la synthèse à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, de systèmes de synthèse automatisés et un contrôle strict des conditions de réaction pour garantir un rendement élevé et une pureté élevée.

Types de réactions :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle benzimidazole, conduisant à la formation de divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent cibler le groupe carbonyle, le convertissant en alcools correspondants.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont généralement utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en milieu basique pour substituer l'atome de chlore.

Principaux produits :

Oxydation : Dérivés benzimidazoliques oxydés.

Réduction : Dérivés alcooliques du composé d'origine.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

Chimie :

- Utilisé comme précurseur dans la synthèse de composés hétérocycliques plus complexes.

- Agit comme un ligand en chimie de coordination.

Biologie :

- Enquête sur son potentiel comme agent antimicrobien et antiviral.

- Étudié pour ses activités inhibitrices enzymatiques.

Médecine :

- Applications potentielles dans le développement de médicaments anti-inflammatoires et anticancéreux.

- Exploration de son rôle dans les thérapies neuroprotectrices.

Industrie :

- Utilisé dans la synthèse de colorants et de pigments.

- Employé dans le développement de nouveaux matériaux aux propriétés électroniques spécifiques.

Mécanisme d'action

Le composé exerce ses effets principalement par des interactions avec diverses cibles biologiques. Le cycle benzimidazole est connu pour interagir avec l'ADN et les protéines, inhibant potentiellement des enzymes clés et perturbant les processus cellulaires. Le groupe chlorophényle améliore son affinité de liaison et sa spécificité envers certaines cibles moléculaires, contribuant à son activité biologique.

Composés similaires :

Benzimidazole : Une structure plus simple avec des activités biologiques similaires.

Pyrimido[1,2-a]benzimidazole : Manque l'ester éthylique et les groupes chlorophényle mais partage la structure de base.

Dérivés 4-chlorophényliques : Composés avec des substituants similaires mais des structures de base différentes.

Unicité : Le 4-(4-chlorophényl)-2-oxo-1,2,3,4-tétrahydropyrimido[1,2-a]benzimidazole-3-carboxylate d'éthyle est unique en raison de la combinaison de ses caractéristiques structurales, qui confèrent des activités biologiques spécifiques et des applications thérapeutiques potentielles. La présence à la fois des cycles benzimidazole et pyrimido, ainsi que du groupe chlorophényle, en fait un composé polyvalent pour diverses applications scientifiques et industrielles.

Mécanisme D'action

The compound exerts its effects primarily through interactions with various biological targets. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting key enzymes and disrupting cellular processes. The chlorophenyl group enhances its binding affinity and specificity towards certain molecular targets, contributing to its biological activity.

Comparaison Avec Des Composés Similaires

Benzimidazole: A simpler structure with similar biological activities.

Pyrimido[1,2-a]benzimidazole: Lacks the ethyl ester and chlorophenyl groups but shares the core structure.

4-Chlorophenyl Derivatives: Compounds with similar substituents but different core structures.

Uniqueness: Ethyl 4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to the combination of its structural features, which confer specific biological activities and potential therapeutic applications. The presence of both the benzimidazole and pyrimido rings, along with the chlorophenyl group, makes it a versatile compound for various scientific and industrial applications.

Propriétés

Formule moléculaire |

C19H16ClN3O3 |

|---|---|

Poids moléculaire |

369.8 g/mol |

Nom IUPAC |

ethyl 4-(4-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate |

InChI |

InChI=1S/C19H16ClN3O3/c1-2-26-18(25)15-16(11-7-9-12(20)10-8-11)23-14-6-4-3-5-13(14)21-19(23)22-17(15)24/h3-10,15-16H,2H2,1H3,(H,21,22,24) |

Clé InChI |

XPBQASOWWNQIAV-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC=C(C=C4)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl 2-{1-[(2-chlorophenyl)carbonyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11034153.png)

![(1'Z)-6',6'-dimethyl-1'-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinolin]-2'(1'H)-one](/img/structure/B11034155.png)

![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B11034158.png)

![1-(2-methyl-1H-indol-3-yl)-2-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B11034184.png)

![3,3-dimethyl-11-(1-methyl-1H-pyrrol-2-yl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B11034187.png)

![2-[(2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]-6-phenylpyrimidin-4(3H)-one](/img/structure/B11034194.png)

![methyl 5-benzyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11034197.png)

![4-(4-methoxyphenyl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11034198.png)

![tetramethyl 6'-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11034202.png)

![2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B11034211.png)

![3-methyl-2-(3-methylbutanoyl)-1'-pentyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11034216.png)